molecular formula C13H16N2O B1458580 1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol CAS No. 1955561-47-3

1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Cat. No. B1458580
M. Wt: 216.28 g/mol
InChI Key: NQQQZZWWSOJMOW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, also known as 2,4-dimethylphenyl imidazole (DMIP), is a heterocyclic aromatic compound commonly used as a reagent in organic synthesis. DMIP is a versatile molecule that can be used for a variety of applications in the laboratory, including the synthesis of peptides, the preparation of polymers, and the analysis of biochemical and physiological effects.

Scientific Research Applications

Luminescence Sensing Applications

Dimethylphenyl imidazole derivatives have been synthesized and applied in luminescence sensing, particularly for detecting benzaldehyde-based derivatives. The study by Shi et al. (2015) on lanthanide(III)-organic frameworks demonstrates the potential of these compounds as fluorescence sensors due to their selective sensitivity to benzaldehyde derivatives, showcasing the application in chemical sensing and environmental monitoring Shi et al., 2015.

Host-Guest Chemistry

Imidazole-based bisphenol compounds have been structurally characterized to show their capability in forming complexes with various anions. Nath and Baruah (2012) highlight the structural versatility and potential application of these compounds in developing new materials for separation processes, catalysis, and sensor technologies Nath & Baruah, 2012.

Catalysis

The utility of imidazole-derived compounds extends to catalysis, where they act as catalysts for the coupling reaction of nucleoside methyl phosphonamidites. Bats, Schell, and Engels (2013) investigated the crystal structures of such compounds, suggesting their role in facilitating specific chemical reactions, pertinent in the fields of pharmaceutical synthesis and materials science Bats, Schell, & Engels, 2013.

Corrosion Inhibition

Research by Costa et al. (2021) delves into the application of imidazole and its derivatives for the corrosion inhibition of carbon steel in acidic mediums. This study underscores the relevance of these compounds in materials science, particularly in protecting metals against corrosion, thereby extending their life in industrial applications Costa et al., 2021.

Antimicrobial Activity

The synthesis of novel compounds, incorporating imidazole moieties for exploring their antimicrobial activities, represents another significant application. Bhoge, Magare, and Mohite (2021) synthesized pyrimidine tetrazole derivatives, assessing their efficacy as antibacterial and antifungal agents, indicating potential applications in pharmaceuticals and healthcare Bhoge, Magare, & Mohite, 2021.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-11(10(2)8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQQZZWWSOJMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C2=NC=CN2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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